[2,4'-Bipyridin]-4-amine
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem CID, etc. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can often be found in chemical databases .Scientific Research Applications
Photolabile Caging Groups
A study by Zayat, Salierno, and Etchenique (2006) explored ruthenium bis(bipyridine) complexes, where 2,2'-bipyridine (a related compound to 2,4'-Bipyridin-4-amine) acts as a photolabile protecting group. These complexes have potential as biological caged compounds due to their stability in water and the ability to release ligands upon irradiation with visible light (Zayat, Salierno, & Etchenique, 2006).
Heavy-Metal Sensing
Tamargo et al. (2021) developed an environmentally friendly synthetic protocol using amines, including 2,4'-Bipyridin-4-amine, to create bipyridines capable of detecting heavy metals like mercury(II), copper(II), and iron(III) ions. This protocol features a multi-component process yielding diverse bipyridines with promising applications in heavy-metal sensing (Tamargo et al., 2021).
Fluorinated Indium Phosphate Synthesis
Chen et al. (2006) synthesized a new indium phosphate using 4,4′-bipyridine (bipy), a compound structurally related to 2,4'-Bipyridin-4-amine. This synthesis resulted in a unique structure featuring secondary building units and intersecting channels, potentially useful in material science and chemical engineering (Chen et al., 2006).
Bifunctional Polymers
Peter and Thelakkat (2003) described the synthesis of a bifunctional polymer using a bipyridine unit (related to 2,4'-Bipyridin-4-amine) which acts as a dye and charge transport moiety. This research highlights the potential of such compounds in the development of advanced materials with specific electronic properties (Peter & Thelakkat, 2003).
Oligosaccharide Analysis
Hase, Ikenaka, and Matsushima (1978) utilized 2-aminopyridine (structurally similar to 2,4'-Bipyridin-4-amine) for tagging oligosaccharides, enabling detailed analysis of their structure. This approach aids in understanding complex carbohydrate structures in biochemistry and molecular biology (Hase, Ikenaka, & Matsushima, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-pyridin-4-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXAPDBMSRLKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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